1-Hydroxy-2-methoxyanthraquinone

Overview

Description

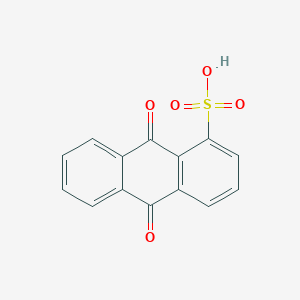

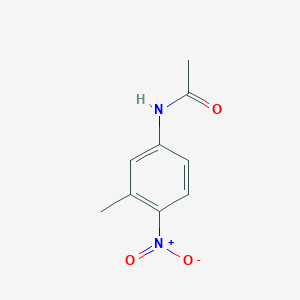

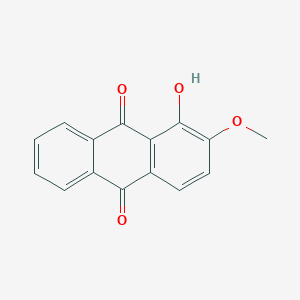

1-Hydroxy-2-methoxyanthraquinone, also known as 2-Hydroxy-1-methoxyanthraquinone, is a yellow powder . It is a natural product isolated from the roots of Morinda officinalis . This compound can promote osteoblast proliferation and inhibit osteoclast TRAP activity and bone resorption, suggesting that it has antiosteoporotic activity .

Synthesis Analysis

The synthesis of anthraquinones in plants depends on various physiological conditions . In vitro cultures are considered an alternative source to produce these compounds . A UV/Visible spectra study of a series of natural and synthesized anthraquinones suggests that the UV/vis spectrum depends on the nature and relative positions of auxochromic substituents on the basic skeleton .

Molecular Structure Analysis

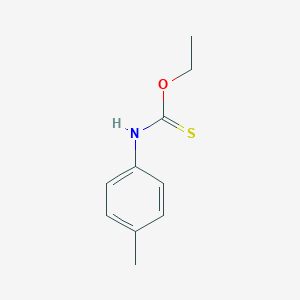

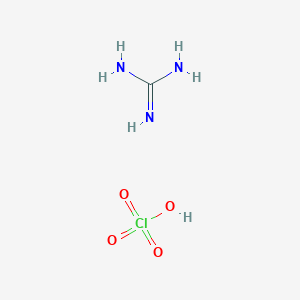

The molecular formula of this compound is C15H10O4 . Its molecular weight is 254.24 . The UV/vis spectra of 1-hydroxyanthraquinones is determined primarily by their tautomeric or conformational structures .

Chemical Reactions Analysis

Anthraquinones derived from filamentous fungi are a distinct large group of polyketides containing compounds which feature a common 9,10-dioxoanthracene core . Their derivatives are generated through enzymatic reactions such as methylation, oxidation, or dimerization to produce a large variety of anthraquinone derivatives .

Physical And Chemical Properties Analysis

This compound is a yellow powder . It has a molecular weight of 254.24 . It is insoluble in water but has good solubility in organic solvents .

Scientific Research Applications

Antibacterial Properties

Research has highlighted the significance of anthraquinones like 1-Hydroxy-2-methoxyanthraquinone in combating bacterial infections. A study isolated and identified two anthraquinones, including 2-hydroxy-1-methoxyanthraquinone, from the stem bark of Morinda lucida, which demonstrated notable antibacterial activity against Salmonella enterica. The study also explored the conversion of these anthraquinones into glycosylated derivatives, finding that these derivatives exhibited enhanced antibacterial effectiveness compared to their aglycon forms, suggesting that microbial glycosylation could be a promising method to augment the biological activities of natural products like anthraquinones (Mfonku et al., 2020).

Analytical Chemistry Applications

Another study focused on the development of an HPLC method for the quantitative determination of anthraquinones, including 2-hydroxy-1-methoxyanthraquinone, in Hedyotis diffusa. This research indicates the importance of these compounds in analytical chemistry for the standardization and quality control of traditional medicinal formulations, thereby highlighting another practical application of this compound (Liu Yan-qu, 2014).

Anti-Inflammatory and Anticancer Properties

Further research into the bioactivity of various anthraquinones revealed their potential in anti-inflammatory and anticancer treatments. Compounds including this compound were tested for their anti-inflammatory activities, showing significant inhibition of nitric oxide production in stimulated macrophages, indicating potential therapeutic applications against inflammatory diseases. Additionally, some of these compounds demonstrated cytotoxicity against cancer cell lines, suggesting their potential in anticancer treatments (Dzoyem et al., 2016).

Mechanism of Action

1-Hydroxy-2-methoxyanthraquinone can promote osteoblast proliferation and inhibit osteoclast TRAP activity and bone resorption, suggesting that it has antiosteoporotic activity . Additionally, 1-hydroxy-2-methyl-anthraquinone and its novel dimethoxy derivative were evaluated for their antibacterial activity against two strains of methicillin-resistant S .

Safety and Hazards

1-Hydroxy-2-methoxyanthraquinone is generally safe under normal use conditions . It may be irritating to the skin, eyes, and respiratory system . When handling, avoid contact with skin and eyes, and ensure operation in a well-ventilated environment . Personal protective equipment such as protective gloves, goggles, and masks should be worn .

Future Directions

Anthraquinones have shown significant biological activities and have high economic, commercial, and biomedical potentialities such as anticancer, antimicrobial, antioxidant, and anti-inflammatory activities . The use of bioreactor technologies for anthraquinone manufacturing is highlighted . Future research could focus on the overproduction of anthraquinones using a variety of techniques .

properties

IUPAC Name |

1-hydroxy-2-methoxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c1-19-11-7-6-10-12(15(11)18)14(17)9-5-3-2-4-8(9)13(10)16/h2-7,18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYQWRZGQEZAOPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30208759 | |

| Record name | 1-Hydroxy-2-methoxyanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30208759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6003-11-8 | |

| Record name | Alizarin 2-methyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6003-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hydroxy-2-methoxyanthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006003118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydroxy-2-methoxyanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30208759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.